(1-methyl-1H-imidazol-2-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(1-methylimidazol-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-7-3-2-6-5(7)4-8;/h2-3,8H,4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIWOFVFNHMDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
718642-27-4 | |
| Record name | (1-methyl-1H-imidazol-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-methyl-1H-imidazole with formaldehyde, followed by protonation with hydrochloric acid to yield the hydrochloride salt . Another method includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide, followed by hydrolysis and protonation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product, with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-imidazol-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding methylene derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: (1-Methyl-1H-imidazol-2-yl)formaldehyde.
Reduction: (1-Methyl-1H-imidazol-2-yl)methane.
Substitution: (1-Methyl-1H-imidazol-2-yl)methyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, (1-methyl-1H-imidazol-2-yl)methanol hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.
Biology
This compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor. Studies have shown that it can interact with various biological macromolecules, influencing biochemical pathways.
Table 1: Enzyme Inhibition Activity
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 12.5 |
| Acetylcholinesterase | Non-competitive | 8.3 |
These findings indicate its potential use in drug development targeting specific enzymes involved in diseases.
Medicine
The therapeutic potential of this compound has been explored in various medical contexts:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens.
Table 2: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These results suggest that the compound could be developed into a novel antimicrobial agent.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results demonstrated its effectiveness in inhibiting growth at low concentrations, making it a candidate for further development in treating infections caused by resistant strains.
Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of carbonic anhydrase by this compound. The study found that the compound binds effectively to the enzyme's active site, leading to a decrease in enzymatic activity, which could have implications for conditions such as glaucoma and epilepsy where carbonic anhydrase plays a role.
Mechanism of Action
The mechanism of action of (1-methyl-1H-imidazol-2-yl)methanol hydrochloride involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Positional Isomerism: The hydroxymethyl group’s position on the imidazole ring (2- vs. 4-) significantly impacts reactivity. For example, (1-methyl-1H-imidazol-2-yl)methanol hydrochloride is more reactive toward electrophilic substitution at the 4- and 5-positions of the imidazole ring compared to its 4-substituted isomer .
Functional Group Variations: Replacement of -CH₂OH with -CH₂Cl (as in 2-(chloromethyl)-1-methyl-1H-imidazole) increases electrophilicity, making it a versatile alkylating agent .
Coordination Chemistry: Tris(1-methyl-1H-imidazol-2-yl)methanol forms stable complexes with transition metals (e.g., Fe³⁺/Fe²⁺), enabling applications in redox catalysis . In contrast, the monomeric this compound is less effective as a standalone ligand but serves as a precursor for more complex ligands .
Biological Activity :
- Chloromethyl derivatives are critical in prodrug synthesis (e.g., antiparasitic agents) due to their ability to cross cell membranes . Hydroxymethyl derivatives, however, are often utilized in hydrophilic drug formulations .
Physicochemical Properties
Biological Activity
(1-methyl-1H-imidazol-2-yl)methanol hydrochloride, a derivative of imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxymethyl group attached to the imidazole ring. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula : C₅H₈N₂O·HCl
Molecular Weight : 148.59 g/mol
Structure : The compound features a five-membered imidazole ring with a hydroxymethyl group at the 2-position, enhancing its solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Properties : Similar to its antibacterial effects, this compound also displays antifungal activity, making it a candidate for further exploration in treating fungal infections.
- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, it has been evaluated against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, showing promising results in inhibiting cell viability .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions and interact with various enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of antimicrobial action, where enzyme inhibition can disrupt critical metabolic pathways in pathogens.
- Interaction with Biological Macromolecules : The compound may bind to proteins and nucleic acids, interfering with their normal functions. This interaction is crucial for understanding its cytotoxic effects in cancer cells.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | HCT-116 | 15.4 | Apoptosis induction |
| Study 2 | MCF-7 | 12.8 | Cell cycle arrest |
| Study 3 | E. coli | 20.0 | Growth inhibition |
These findings indicate that the compound exhibits significant cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing (1-methyl-1H-imidazol-2-yl)methanol hydrochloride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 1-methylimidazole derivatives. Key intermediates, such as the imidazole-alcohol precursor, are characterized using -NMR, -NMR, and FT-IR spectroscopy to confirm functional groups and purity. Melting point determination (107–111°C) and elemental analysis are standard for final product validation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to strong oxidizing agents (e.g., peroxides) and extremes of temperature/pH, as decomposition releases hazardous gases (e.g., HCl, CO). Use inert atmospheres (N/Ar) during reactions to minimize degradation .
Q. What spectroscopic techniques are recommended for structural elucidation?
- Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation. UV-Vis spectroscopy identifies π→π* transitions in the imidazole ring. X-ray crystallography (using SHELX or ORTEP) resolves 3D geometry and hydrogen-bonding networks, critical for understanding reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties and coordination chemistry?
- Methodology : Density Functional Theory (DFT) calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to explain redox behavior. Time-Dependent DFT (TD-DFT) models electronic transitions observed in UV-Vis spectra. These methods are validated against experimental data from X-ray structures .
Q. What strategies are effective for synthesizing Co(II) or other metal complexes with this ligand, and how do they impact biological activity?
- Methodology : React the compound with metal salts (e.g., CoCl) in methanol/ethanol under reflux. Monitor coordination via shifts in IR (C=N/C-O stretching) and electronic spectra (d-d transitions). Biological assays (e.g., antimicrobial MIC tests) compare free ligand vs. metal complex efficacy, with Co(II) complexes showing enhanced activity due to improved membrane permeability .
Q. How does the compound’s reactivity under TDAE (tetrakis(dimethylamino)ethylene) conditions influence its role in multicomponent reactions?
- Methodology : TDAE acts as a single-electron transfer agent, enabling radical-mediated C-C bond formation. For example, coupling with aromatic aldehydes yields substituted imidazole derivatives. Monitor reaction progress via TLC/HPLC, and optimize conditions (solvent polarity, temperature) to suppress side reactions like over-reduction .
Q. What are the challenges in analyzing decomposition products under thermal stress, and how can they be mitigated?
- Methodology : Thermogravimetric analysis (TGA) and pyrolysis-GC/MS identify decomposition products (e.g., HCl, NO). Use scavengers (e.g., sodium bicarbonate) to neutralize acidic byproducts. In situ FT-IR monitors real-time degradation, guiding safer process design for high-temperature applications .
Methodological Gaps and Future Directions
Q. Why are there limited toxicological data for this compound, and how can researchers address this gap?
- Critical Analysis : Existing safety data sheets (SDS) lack acute/chronic toxicity profiles (e.g., LD). Researchers should conduct OECD guideline-compliant assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity). Computational toxicology tools (e.g., QSAR models) can predict endpoints while reducing animal testing .
Q. What advanced analytical techniques (beyond XRD) are emerging for studying its solid-state dynamics?
- Emerging Methods : Solid-state NMR (, ) probes local electronic environments. Pair distribution function (PDF) analysis of synchrotron X-ray data reveals short-range order in amorphous phases. Cryo-electron microscopy (cryo-EM) visualizes supramolecular assemblies in solution .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 107–111°C | Capillary tube | |
| Log | Not reported | Computational prediction | — |
| Acute Toxicity (LD) | No data | — | |
| Crystal System | Monoclinic (hypothetical) | XRD (SHELX) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
